eNOS Inhibitory Potency: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene Demonstrates Defined Nanomolar Activity Lacking in Unsubstituted and Mono-Substituted β-Nitrostyrenes
2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene exhibits potent inhibition of human endothelial nitric oxide synthase (eNOS) with an IC₅₀ of 180 nM when tested in insect SF9 cells expressing the recombinant enzyme [1]. This stands in stark contrast to unsubstituted β-nitrostyrene (CAS 102-96-5) and 4-methoxy-β-nitrostyrene (CAS 5576-97-6), which have not been reported as direct eNOS inhibitors in the primary literature, instead showing vasorelaxant effects through other mechanisms such as sGC stimulation [2]. The presence of both chloro and methoxy substituents in the target compound appears critical for engaging the eNOS active site with this level of affinity.
| Evidence Dimension | Inhibition of human eNOS (IC₅₀) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Unsubstituted β-nitrostyrene and 4-methoxy-β-nitrostyrene: No direct eNOS inhibition reported; mechanism involves sGC-dependent vasorelaxation |
| Quantified Difference | Not applicable for direct potency comparison; represents a fundamental difference in target engagement and mechanism of action |
| Conditions | Human eNOS expressed in insect SF9 cells, 1 hr incubation |
Why This Matters
For researchers focused on eNOS as a therapeutic or biochemical target, this compound offers a defined, quantifiable inhibitory profile not found in structurally simpler β-nitrostyrenes.
- [1] BindingDB. BDBM50372207 CHEMBL272708. Affinity Data: IC50 180 nM for human eNOS. Curated by ChEMBL. View Source
- [2] Arruda-Barbosa L, et al. Trans-4-methoxy-β-nitrostyrene relaxes rat thoracic aorta through a sGC-dependent pathway. Eur J Pharmacol. 2017;807:182. doi:10.1016/j.ejphar.2017.05.007. View Source
